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For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioassays, the demand for higher sensitivity, broader dynamic
range, and improved reliability is relentless. As we push the boundaries of detection to quantify
ever-lower concentrations of biomarkers, two powerful technologies have emerged as key
players: the established and widely adopted chemiluminescence immunoassay (CLIA) and the
novel, ultrasensitive Delayed And Near-infrared-emitting SERS (DANDS) technology.

This guide provides an in-depth technical comparison of DANDS and chemiluminescence
methods. Moving beyond a simple listing of features, we will explore the fundamental principles
of each technology, present a head-to-head comparison of their performance with supporting
data, and offer detailed experimental protocols to facilitate the intercalibration of results
between these two platforms. This document is designed to empower researchers, scientists,
and drug development professionals to make informed decisions when selecting an assay
platform and to confidently correlate data across these distinct methodologies.

Fundamental Principles: A Tale of Two Signals

Understanding the core mechanisms of signal generation is paramount to appreciating the
strengths and limitations of each technology and to designing robust intercalibration studies.
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Chemiluminescence: The Enzymatic Cascade of Light

Chemiluminescence immunoassays are a cornerstone of clinical diagnostics and life science
research.[1] The most prevalent format, the enzyme-linked immunosorbent assay (ELISA), has
been adapted to utilize light-emitting reactions, offering significant gains in sensitivity over
traditional colorimetric methods.[2]

The fundamental principle lies in an enzyme-catalyzed chemical reaction that produces light as
a byproduct.[3] In a typical sandwich immunoassay, a capture antibody is immobilized on a
solid phase (e.g., a microplate well). The target analyte from the sample binds to this antibody
and is subsequently recognized by a detection antibody. This detection antibody is conjugated
to an enzyme, most commonly horseradish peroxidase (HRP) or alkaline phosphatase (AP).[4]

Upon the addition of a chemiluminescent substrate (e.g., luminol for HRP), the enzyme
catalyzes a reaction that generates an unstable, excited-state intermediate. As this
intermediate decays to its ground state, it releases energy in the form of photons.[3] The
emitted light is then measured by a luminometer, and its intensity is proportional to the amount
of analyte in the sample.

Figure 1: Simplified signaling pathway of an HRP-based chemiluminescence reaction.

The causality behind this experimental choice is clear: the enzymatic amplification, where a
single enzyme molecule can turn over many substrate molecules, is the key to the high
sensitivity of CLIA.[5] However, this reliance on enzymatic kinetics also introduces potential
variability due to factors like temperature, pH, and substrate depletion, which must be carefully
controlled for reproducible results.

DANDS: Harnessing Plasmons, Light, and Time

DANDS, or Delayed And Near-infrared-emitting SERS, represents a significant evolution of
Surface-Enhanced Raman Scattering. SERS itself is a powerful analytical technique that can
enhance the Raman scattering signal of molecules by factors of up to 108 or more, enabling
even single-molecule detection.[6] This enhancement occurs when molecules are adsorbed
onto or are in close proximity to nanostructured noble metal surfaces, such as gold or silver
nanoparticles.[6][7]
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DANDS technology strategically combines three key elements to achieve its ultra-high
sensitivity and background rejection:

o Surface-Enhanced Raman Scattering (SERS): In a DANDS immunoassay, the detection
antibody is conjugated to a SERS nanotag. This nanotag typically consists of a gold or silver
nanoparticle core onto which a large number of Raman reporter molecules (RRMs) with a
strong and unique spectral fingerprint are adsorbed.[8] When a laser illuminates the nanotag,
the plasmon resonance of the nanoparticle dramatically enhances the Raman signal of the
RRMs, creating an intensely bright and specific signal.

» Near-Infrared (NIR) Excitation: DANDS utilizes a laser in the near-infrared region of the
electromagnetic spectrum (typically 785 nm or longer).[8] This is a critical choice because
biological samples, such as serum or plasma, exhibit significantly lower autofluorescence in
the NIR window compared to the visible light spectrum.[8] By moving the excitation
wavelength to the NIR, the primary source of background noise that plagues many
fluorescence-based assays is effectively minimized.

» Delayed (Time-Gated) Detection: This is the defining feature of DANDS and its key
advantage in signal-to-noise optimization. The Raman scattering process is virtually
instantaneous (femtoseconds), while the competing background fluorescence has a longer
lifetime (nanoseconds).[9][10] DANDS employs a pulsed laser and a time-gated detector.
The detector is "gated” or turned off during and immediately after the laser pulse, effectively
ignoring the initial burst of fluorescence. It is then activated in a narrow time window to
collect the instantaneous SERS signal.[10] This temporal filtering further purifies the signal
from any residual, long-lived fluorescence background.

Figure 2: Experimental workflow and detection principle of a DANDS immunoassay.

Head-to-Head Performance Comparison

The choice between DANDS and CLIA will ultimately depend on the specific requirements of
the assay, including the need for sensitivity, dynamic range, and multiplexing capabilities. The
following table summarizes the key performance metrics for each technology, synthesized from
multiple sources.
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Chemiluminescenc DANDS (Delayed Causality and
Performance Metric e Immunoassay And Near-infrared- Field-Proven
(CLIA) emitting SERS) Insights

DANDS's superior
sensitivity stems from
the massive signal
amplification of SERS
and the near-total
elimination of
) ) ) background noise
o High (typically low Ultra-high (fg/mL to o
Sensitivity (LOD) through NIR excitation
pg/mL to ng/mL)[2] low pg/mL)[6] _

and time-gated
detection. CLIA's
sensitivity, while
excellent, can be
limited by enzyme
kinetics and non-

specific binding.

The direct, non-
enzymatic nature of
DANDS detection,
where one nanotag
corresponds to one
binding event, allows
for a more linear
signal response over

Dynamic Range 2-3 logs 4-6 logs awider rar?ge of
concentrations. CLIA's
dynamic range can be
constrained by
enzyme saturation at
high analyte
concentrations and
signal-to-noise
limitations at the low
end.[1]
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Signal-to-Noise Ratio

Good to Excellent

Superior

The combination of
NIR excitation to avoid
autofluorescence and
time-gating to reject
residual fluorescence
gives DANDS an
inherently higher

signal-to-noise ratio.

Multiplexing Capability

Limited (typically

singleplex)

High (capable of >10-
plex)

DANDS is intrinsically
suited for multiplexing.
By using nanotags
with different Raman
reporter molecules,
each with a unique
spectral fingerprint,
multiple analytes can
be detected and
quantified
simultaneously in a
single well.[11] CLIAis
fundamentally a
single-signal output

technology.

High (fully automated

Moderate to High

Both technologies can
be adapted for high-
throughput screening

in microplate formats.

Throughput ) (amenable to CLIA has a longer
systems available)[4] ) ) )
automation) history of automation,
but SERS-based
systems are rapidly
evolving.
Assay Time Rapid (typically 1-2 Rapid (comparable to The core

hours)[12]

CLIA)

immunoassay steps
(incubations, washes)

are similar for both
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technologies, resulting
in comparable overall

assay times.

Instrumentation

Raman Spectrometer
Luminometer (widely with pulsed laser and
available) gated detector (more

specialized)[13]

CLIA instrumentation
is more commonplace
in research and
clinical labs. The
specialized
instrumentation for
DANDS represents a
higher initial capital

investment.

Experimental Protocols for Intercalibration

To effectively intercalibrate results, it is essential to run both assays in parallel using the same

sample cohorts and a common reference standard. The following are detailed, self-validating

protocols for a hypothetical sandwich immunoassay to detect a target protein (e.g., a cytokine).

Protocol 1: Chemiluminescence Immunoassay (CLIA)

This protocol is based on a standard HRP-based sandwich ELISA with chemiluminescent

detection.

Materials:

High-bind 96-well white, opaque microplates

Capture Antibody (specific to target protein)

Recombinant Protein Standard

Blocking Buffer (e.g., 1% BSA in PBS)

Assay Diluent (e.g., 0.5% BSA in PBS with 0.05% Tween-20)

Biotinylated Detection Antibody (specific to a different epitope on the target protein)
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Streptavidin-HRP conjugate

Chemiluminescent Substrate (e.g., luminol-based solution)

Wash Buffer (PBS with 0.05% Tween-20)

Plate reader with luminescence detection capabilities

Procedure:

Coating: Dilute the capture antibody to a pre-optimized concentration (e.g., 2 pug/mL) in PBS.
Add 100 pL to each well of the 96-well plate. Incubate overnight at 4°C.

o Causality: This step immobilizes the first specific recognition element, ensuring the target
protein is captured from the sample onto the plate surface.

Washing: Aspirate the coating solution and wash the plate three times with 300 pL of Wash
Buffer per well.

Blocking: Add 200 pL of Blocking Buffer to each well. Incubate for 1-2 hours at room
temperature (RT).

o Causality: This is a critical step to prevent non-specific binding of subsequent antibodies
and other proteins to the plate surface, which would otherwise lead to high background
signal.

Washing: Repeat the wash step as in step 2.

Standard and Sample Incubation:

o Prepare a serial dilution of the Recombinant Protein Standard in Assay Diluent (e.g., from
1000 pg/mL down to 0 pg/mL).

o Dilute experimental samples in Assay Diluent.

o Add 100 pL of standards and samples to their respective wells. Include positive and
negative controls. Run all in triplicate.
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o Incubate for 2 hours at RT with gentle shaking.

Washing: Repeat the wash step as in step 2.

Detection Antibody Incubation: Dilute the Biotinylated Detection Antibody to its optimal
concentration in Assay Diluent. Add 100 uL to each well. Incubate for 1 hour at RT.

Washing: Repeat the wash step as in step 2.

Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Assay Diluent. Add
100 pL to each well. Incubate for 30 minutes at RT, protected from light.

Washing: Wash the plate six times with 300 pL of Wash Buffer per well.

o Causality: A more stringent wash is required here to remove all unbound enzyme
conjugate, which is a primary source of background signal.

Signal Development: Prepare the chemiluminescent substrate according to the
manufacturer's instructions. Add 100 pL to each well.

Detection: Immediately read the plate on a luminometer, measuring the relative light units
(RLU). The integration time should be optimized based on signal strength.

Protocol 2: DANDS-Based Immunoassay

This protocol outlines a sandwich immunoassay using DANDS nanotags for detection.

Materials:

High-bind 96-well black, clear-bottom microplates

Capture Antibody, Recombinant Protein Standard, Blocking Buffer, Assay Diluent (as in CLIA
protocol)

DANDS Detection Nanotags (Detection antibody conjugated to SERS nanotags)

Wash Buffer (PBS with 0.05% Tween-20)
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e Raman spectrometer equipped with a NIR pulsed laser (e.g., 785 nm) and a time-gated
detector.

Procedure:

e Coating, Washing, and Blocking (Steps 1-4): Follow the exact same procedure as for the
CLIA protocol (steps 1-4), but using a black, clear-bottom plate.

o Causality: The initial assay setup is identical to ensure a fair comparison. The black plate
minimizes well-to-well crosstalk, and the clear bottom is necessary for laser excitation
from below.

o Standard and Sample Incubation (Step 5): Follow the same procedure as for the CLIA
protocol. It is crucial to use the same standard curve and sample dilutions for both assays.

e Washing: Repeat the wash step (3x with 300 pL Wash Buffer).

 DANDS Nanotag Incubation: Dilute the DANDS Detection Nanotags to their optimal
concentration in Assay Diluent. Add 100 pL to each well. Incubate for 1 hour at RT, protected
from light.

e Final Wash: Wash the plate six times with 300 uL of Wash Buffer per well to remove any
unbound nanotags.

o Causality: This final, thorough wash is critical to minimize background SERS signal from
non-specifically bound tags.

e Detection:

o Place the microplate in the Raman spectrometer.

o Configure the instrument settings:

» Excitation Wavelength: 785 nm

» Laser Power: Optimized to maximize signal without damaging the sample (e.g., 50 mW)

» Acquisition Time: e.g., 1 second
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» Time-Gating Parameters: Set the delay and gate width to capture the SERS signal while
rejecting fluorescence (this is instrument-specific and requires optimization).

o Acquire the SERS spectrum from the bottom of each well.

o The intensity of the characteristic Raman peak from the reporter molecule is used for
guantification.

Data Interpretation and Intercalibration

A successful intercalibration requires a robust statistical approach to correlate the outputs from
two fundamentally different detection systems (RLU vs. Raman peak intensity).

Data Analysis

o CLIA: For each sample, calculate the mean RLU from the triplicate wells after subtracting the
mean RLU of the blank (0 pg/mL standard). Generate a standard curve by plotting the mean
RLU versus the concentration of the protein standards. A four-parameter logistic (4PL) curve
fit is typically used.

o DANDS: For each sample, determine the intensity of the primary characteristic peak of the
Raman reporter molecule. This is typically done by integrating the area under the peak after
baseline correction. Calculate the mean peak intensity from the triplicate wells after
subtracting the mean intensity of the blank. Generate a standard curve by plotting the mean
peak intensity versus concentration. A 4PL or linear regression model may be appropriate
depending on the data.

Intercalibration Strategy

The goal is to establish a mathematical relationship that allows the prediction of a result from
one assay based on the result from the other.

o Assay Validation: Before comparing the two methods, ensure that each assay independently
meets validation criteria for precision (intra- and inter-assay CVs), accuracy, and linearity.[14]

» Correlation Analysis: Run a panel of 40 or more patient or experimental samples covering
the full dynamic range of the assays on both platforms.
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e Plotting and Regression: Plot the quantitative results from the DANDS assay (x-axis) against
the results from the CLIA (y-axis). Perform a linear regression analysis to determine the
correlation coefficient (R?), the slope, and the y-intercept. An R2 value close to 1.0 indicates a
strong correlation.

o Bland-Altman Analysis: To assess the agreement between the two methods, a Bland-Altman
plot is essential. This plot visualizes the difference between the two measurements against
their average. It helps to identify any systematic bias or outliers.

Figure 3: Logical workflow for the intercalibration of DANDS and CLIA results.

Conclusion and Recommendations

Both chemiluminescence and DANDS are powerful immunoassay technologies with distinct
advantages.

Chemiluminescence (CLIA) remains the workhorse for high-throughput, single-analyte
quantification. Its high sensitivity, established automation, and the wide availability of reagents
and instrumentation make it an excellent choice for routine diagnostics and screening.

DANDS emerges as a superior technology when the absolute limits of detection are required,
when sample autofluorescence is a significant challenge, or when multiplexing is necessary. Its
ultra-high sensitivity, exceptional signal-to-noise ratio, and intrinsic multiplexing capabilities
make it ideal for discovery research, the analysis of precious or low-volume samples, and the
development of complex biomarker panels.

For intercalibration, it is critical to recognize that a direct 1:1 correlation is unlikely due to
differences in antibody-label conjugates, signal amplification mechanisms, and surface
chemistry. However, by running assays in parallel with common standards and a statistically
significant number of samples, a robust correlation can be established. This allows for the
confident comparison of historical CLIA data with new findings from the DANDS platform,
ensuring data continuity while embracing the technological advantages of next-generation
immunoassays.
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BE“GH Validation & Comparative

Check Availability & Pricing

e 12. Comparative Analysis of Chemiluminescence Immunoassay (CLIA)-Based Tests in the
Diagnosis of Invasive Aspergillosis in Patients With Hematologic Malignancies - PMC
[pmc.ncbi.nlm.nih.gov]

e 13. spectroscopyonline.com [spectroscopyonline.com]
e 14. Frontiers | A Practical Guide to Immunoassay Method Validation [frontiersin.org]

 To cite this document: BenchChem. [A Senior Application Scientist's Guide to Intercalibrating
DANDS and Chemiluminescence Immunoassays]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1581404+#intercalibrating-dands-results-
with-chemiluminescence-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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